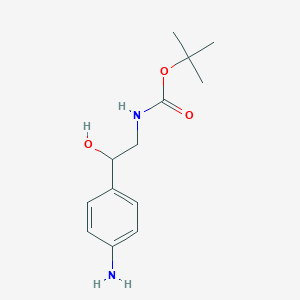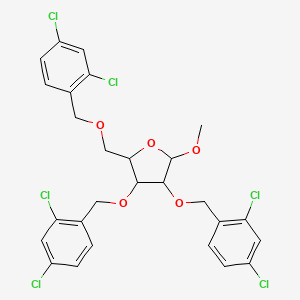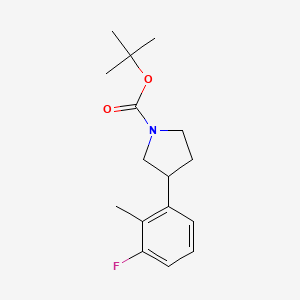
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine is a chemical compound that belongs to the class of pyrrolidines. Pyrrolidines are five-membered nitrogen-containing heterocycles that are widely used in medicinal chemistry due to their versatile biological activities. The compound this compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, a fluorine atom, and a methyl group attached to a phenyl ring, which is further connected to the pyrrolidine ring.
準備方法
The synthesis of 1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be constructed from various cyclic or acyclic precursors. One common method involves the cyclization of an appropriate amine with a suitable electrophile.
Introduction of the Boc Protecting Group: The Boc protecting group is introduced to the nitrogen atom of the pyrrolidine ring using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Attachment of the Fluoro-Methylphenyl Group: The 3-fluoro-2-methylphenyl group can be introduced via a nucleophilic substitution reaction using a suitable halide precursor and a base.
Industrial production methods may involve optimization of these steps to achieve higher yields and purity. Reaction conditions such as temperature, solvent, and reaction time are carefully controlled to ensure the desired product is obtained.
化学反応の分析
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups like ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide to introduce different substituents on the phenyl ring.
The major products formed from these reactions depend on the specific reagents and conditions used.
科学的研究の応用
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine has several scientific research applications, including:
Medicinal Chemistry: The compound is used as a building block in the synthesis of various biologically active molecules, including potential drug candidates.
Chemical Biology: It is employed in the study of biological pathways and mechanisms due to its ability to interact with specific molecular targets.
Material Science: The compound can be used in the development of novel materials with unique properties, such as polymers and nanomaterials.
作用機序
The mechanism of action of 1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of the Boc protecting group and the fluoro-methylphenyl substituent can influence the compound’s binding affinity and selectivity. The exact pathways and targets depend on the specific application and the biological system being studied.
類似化合物との比較
1-Boc-3-(3-fluoro-2-methylphenyl)pyrrolidine can be compared with other similar compounds, such as:
1-Boc-3-(2-fluoro-3-methylphenyl)pyrrolidine: This compound has a similar structure but with different positions of the fluorine and methyl groups on the phenyl ring.
1-Boc-3-(3-chloro-2-methylphenyl)pyrrolidine: This compound has a chlorine atom instead of a fluorine atom, which can affect its chemical reactivity and biological activity.
1-Boc-3-(3-fluoro-2-ethylphenyl)pyrrolidine: This compound has an ethyl group instead of a methyl group, which can influence its steric properties and interactions with molecular targets.
The uniqueness of this compound lies in its specific substitution pattern, which can confer distinct chemical and biological properties.
特性
分子式 |
C16H22FNO2 |
|---|---|
分子量 |
279.35 g/mol |
IUPAC名 |
tert-butyl 3-(3-fluoro-2-methylphenyl)pyrrolidine-1-carboxylate |
InChI |
InChI=1S/C16H22FNO2/c1-11-13(6-5-7-14(11)17)12-8-9-18(10-12)15(19)20-16(2,3)4/h5-7,12H,8-10H2,1-4H3 |
InChIキー |
HSNFYGYISJXFTJ-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C=CC=C1F)C2CCN(C2)C(=O)OC(C)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-one](/img/structure/B15333343.png)
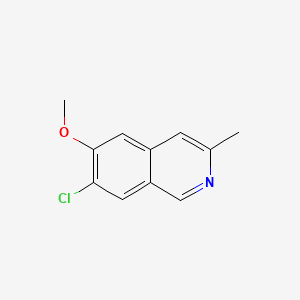
![1-[4-Chloro-2-(trifluoromethyl)phenyl]guanidine](/img/structure/B15333349.png)
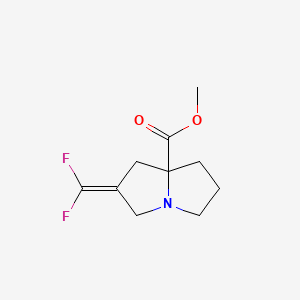

![8-Methyl-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B15333361.png)

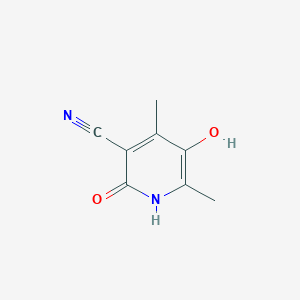
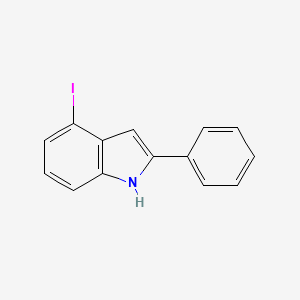
![6-Chloro-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-7-carboxylic Acid](/img/structure/B15333399.png)

![4-[5-Chloro-2-[4-(trimethylsilyl)-1H-1,2,3-triazol-1-yl]phenyl]-6-methoxypyrimidine](/img/structure/B15333412.png)
